molecular formula C12H13N3O B1625440 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine CAS No. 61541-75-1

4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine

Cat. No. B1625440
CAS RN: 61541-75-1
M. Wt: 215.25 g/mol
InChI Key: ONCSSONNCFQZNQ-UHFFFAOYSA-N
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Description



  • 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine is a chemical compound with the molecular formula C12H12N2O .

  • It contains a pyrimidine ring substituted with a 4-methoxyphenyl group at one position and a methyl group at another position.

  • The compound belongs to the class of pyrimidines , which are heterocyclic aromatic compounds commonly found in nucleic acids and other biologically important molecules.





  • Synthesis Analysis



    • The synthesis of 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine can be achieved through various methods, including condensation reactions or cyclization reactions .

    • One possible synthetic route involves the reaction of 4-methoxyaniline with a suitable methylating agent (such as methyl iodide or dimethyl sulfate ) to introduce the methyl group at the desired position.

    • The resulting 4-methoxy-N-methylaniline can then undergo a cyclization reaction with a cyanoacetamide derivative to form the target compound.





  • Molecular Structure Analysis



    • The molecular structure of 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine consists of a pyrimidine ring with the following substituents:

      • A 4-methoxyphenyl group attached to one of the nitrogen atoms.

      • A methyl group attached to another nitrogen atom.



    • The compound may exhibit stereoisomerism due to the presence of chiral centers.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions, including nucleophilic substitution , oxidation , and reduction reactions.

    • For example, it can undergo alkylation reactions to introduce additional substituents or react with oxidizing agents to form corresponding oxidation products.





  • Physical And Chemical Properties Analysis



    • Melting Point : The compound’s melting point can be determined experimentally.

    • Solubility : It may be soluble in organic solvents due to its aromatic nature.

    • Stability : The compound should be stored away from light and moisture to prevent degradation.




  • Safety And Hazards



    • The safety data sheet for 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine should be consulted for detailed safety information.

    • It is essential to handle the compound with proper protective equipment and follow safety precautions during synthesis and handling.




  • Future Directions



    • Further research could explore the compound’s biological activity , pharmacological potential , and applications .

    • Investigate its potential as a drug candidate , ligand , or intermediate in organic synthesis.




    Remember that this analysis is based on available information, and further experimental studies would provide more accurate insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13N3O/c1-8-7-11(15-12(13)14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ONCSSONNCFQZNQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30485806
    Record name 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30485806
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    215.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine

    CAS RN

    61541-75-1
    Record name 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30485806
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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